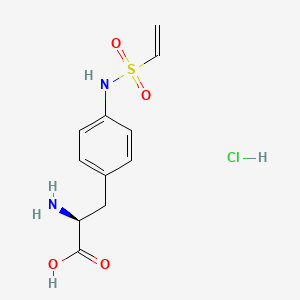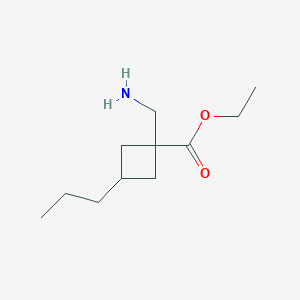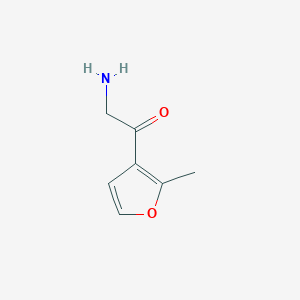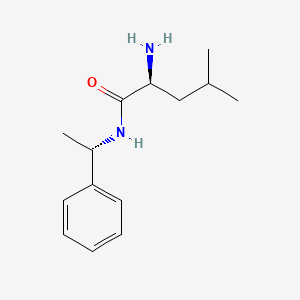
Decane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine this compound specifically has a decane chain attached to the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of decane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
- The resulting decane-1-sulfonyl chloride is then reacted with ammonia or an amine in the presence of a base such as sodium hydroxide or potassium hydroxide to yield this compound .
Decane-1-sulfonyl chloride: is prepared by reacting decane with chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Decane-1-sulfonic acid.
Reduction: Decylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Sulfonamides, including this compound, are studied for their potential antibacterial properties.
Medicine: Sulfonamides have been explored for their potential use in drug development, particularly as antibacterial agents.
Industry: this compound can be used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decane-1-sulfonamide, like other sulfonamides, involves the inhibition of bacterial enzyme activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparación Con Compuestos Similares
- Methane-sulfonamide
- Ethane-sulfonamide
- Propane-sulfonamide
- Butane-sulfonamide
Comparison: Decane-1-sulfonamide is unique due to its longer carbon chain compared to other sulfonamides like methane-sulfonamide or ethane-sulfonamide. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions.
Propiedades
Número CAS |
2917-27-3 |
|---|---|
Fórmula molecular |
C10H23NO2S |
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
decane-1-sulfonamide |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
Clave InChI |
LPZONNUBKVPBPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)



![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)






